molecular formula C17H13N3O4 B2930389 N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 865287-58-7

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2930389
CAS No.: 865287-58-7
M. Wt: 323.308
InChI Key: QWYSZOCQZYVCTH-UHFFFAOYSA-N
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Description

“N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a compound that has been studied in the context of photophysical properties of iridium complexes . It’s also known as a POXD-based compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of POXD-based iridium complexes involved the use of density functional theory (DFT) calculations . Another study reported the synthesis of a related compound through cyclocondensation .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like density functional theory (DFT) calculations . These studies provide insights into the electronic structures, absorption and emission spectra, and charge transportation properties of these compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, iridium complexes with different cyclometalated ligands showed significant performance differences .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the C-O and C=N bond lengths in the oxadiazole ring of a related compound were found to be almost identical within systematic errors .

Scientific Research Applications

Anticancer Activity

Research has highlighted the synthesis and evaluation of N-(5-phenyl-1,3,4-oxadiazol-2-yl) derivatives for their anticancer potential. For instance, a series of compounds were designed, synthesized, and tested against multiple cancer cell lines, demonstrating moderate to excellent anticancer activities. These activities were compared to those of a reference drug, etoposide, with some derivatives showing higher efficacy (Ravinaik et al., 2021).

Antimicrobial Agents

Another study synthesized and characterized novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, bearing substitutions that include the phenyl-1,3,4-oxadiazol-2-yl group. These compounds exhibited moderate to good antimicrobial activities against a range of bacterial and fungal strains, showcasing their potential as antimicrobial agents (Jadhav et al., 2017).

Antioxidant Studies

Novel N-substituted benzyl/phenyl derivatives incorporating the 1,3,4-oxadiazol-2-yl moiety were synthesized and assessed for their antioxidant properties. These studies revealed that many compounds within this series possessed moderate to significant radical scavenging activity, suggesting their utility in developing antioxidant therapies (Ahmad et al., 2012).

Synthesis and Characterization

The synthesis and structural characterization of compounds containing the 1,3,4-oxadiazol-2-yl group have been extensively studied. These compounds, including N-(5-phenyl-1,3,4-oxadiazol-2-yl) derivatives, have been synthesized through various chemical reactions, providing insights into their chemical properties and potential applications in materials science and organic chemistry (Couture et al., 1997).

Electrochromic Properties

Research into the electrochromic properties of polyamides with pendent carbazole groups, including those derived from N-(5-phenyl-1,3,4-oxadiazol-2-yl)-derivatives, has shown these materials to exhibit significant changes in color upon electrochemical oxidation. This indicates their potential application in the development of electrochromic devices (Hsiao et al., 2013).

Future Directions

Future research could focus on further optimizing the performance of these compounds. For example, substituting phenyl rings with a tert-butyl group and methyl group in iridium complexes was found to enhance the hole and electron injection abilities and improve the charge balance .

Properties

IUPAC Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-15(14-10-22-12-8-4-5-9-13(12)23-14)18-17-20-19-16(24-17)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYSZOCQZYVCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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